molecular formula C15H16N6O3S B2980104 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 887348-48-3

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B2980104
CAS No.: 887348-48-3
M. Wt: 360.39
InChI Key: OJOUTQSCZVSHLB-UHFFFAOYSA-N
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Description

2-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic compound designed for research applications, featuring a distinctive molecular architecture that combines a tetrazole ring linked via a thioether bridge to an isoxazole carboxamide. The core structure is built around a 1-(4-methoxyphenyl)-1H-tetrazole moiety, a scaffold recognized in synthetic chemistry for its utility in constructing complex molecules and as a potential pharmacophore in medicinal chemistry research . The tetrazole ring is connected through a sulfur atom to a propanamide chain that terminates in a 5-methylisoxazol-3-yl group, a heterocycle frequently encountered in the development of biologically active agents. The primary research value of this compound lies in its hybrid structure, which merges two privileged heterocyclic systems into a single chemical entity. This makes it a valuable intermediate for researchers in synthetic organic chemistry, particularly for those investigating multicomponent reactions , the synthesis of novel heterocyclic frameworks, and the structure-activity relationships (SAR) of tetrazolyl-substituted compounds. While the specific mechanism of action is dependent on the research context, compounds containing tetrazole and isoxazole rings are often explored for their potential interactions with various enzymatic systems. Researchers are investigating such structures for a wide range of applications, including the development of new analgesic agents and acetylcholinesterase inhibitors. As a sophisticated chemical tool, this compound offers significant potential for generating new chemical libraries and exploring novel biological pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S/c1-9-8-13(18-24-9)16-14(22)10(2)25-15-17-19-20-21(15)11-4-6-12(23-3)7-5-11/h4-8,10H,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOUTQSCZVSHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the tetrazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and isoxazole groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings or the tetrazole moiety. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved would depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

  • 4-Chlorophenyl Analog: The compound 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide () replaces the methoxy group with a chloro substituent. This substitution could decrease solubility compared to the methoxy analog but enhance metabolic stability due to reduced oxidative metabolism .
  • 4-Isopropylphenyl Analog: The compound 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide () introduces a bulky isopropyl group and a sulfamoylphenyl amide. The isopropyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Variations in the Amide and Heterocyclic Moieties

  • Thiazole vs. Isoxazole: Compounds such as N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () replace the isoxazole with a thiazole ring. Thiazoles are more electronegative due to sulfur, which may influence redox properties and metabolic pathways. Isoxazoles, with an oxygen atom, typically exhibit lower metabolic stability but better solubility .
  • Triazole and Oxadiazole Derivatives: describes 2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide. Such modifications may improve target engagement but reduce oral bioavailability due to increased molecular weight .

Pharmacological and Physicochemical Comparisons

Anticancer Activity

  • HepG-2 Cytotoxicity: While direct data for the target compound are unavailable, structurally related thiazole derivatives (e.g., compound 7b, IC50 = 1.61 ± 1.92 μg/mL; ) demonstrate potent activity against hepatocellular carcinoma. The methoxy group in the target compound may enhance cytotoxicity compared to halogenated analogs by improving cellular uptake .

Solubility and Lipophilicity

  • Methoxy vs. Sulfamoyl Groups: The methoxy substituent in the target compound likely increases solubility compared to the sulfamoyl group in . However, sulfamoyl derivatives may exhibit superior target binding due to additional hydrogen-bond donor-acceptor pairs .

Biological Activity

The compound 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic molecule featuring a tetrazole ring, a methoxyphenyl group, and an isoxazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.
  • Introduction of the Methoxyphenyl Group : This is accomplished through nucleophilic aromatic substitution.
  • Formation of the Thioether Linkage : This involves reacting the tetrazole derivative with a thiol compound.
  • Attachment of the Isoxazole Group : The final step includes coupling with a 5-methylisoxazole derivative through amide formation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, tetrazole derivatives have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds generally range from 0.25 to 16 µg/mL, demonstrating their potential as effective antibacterial agents .

CompoundMIC (µg/mL)Activity
Tetrazole Derivative A0.25Strong
Tetrazole Derivative B2Moderate
Ciprofloxacin (Control)4Reference

Anti-inflammatory Activity

Compounds structurally related to the target compound have shown promising anti-inflammatory effects. For instance, some tetrazole derivatives exhibited anti-inflammatory activity comparable to indomethacin (38%-100% efficacy) and celecoxib (44%-115% efficacy), indicating that similar compounds may also possess significant therapeutic potential in treating inflammatory conditions .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines (e.g., human melanoma and lung carcinoma) revealed that certain tetrazole derivatives did not significantly affect cell viability at concentrations below 100 µM. This suggests a favorable safety profile for further development .

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The tetrazole ring may mimic biological molecules, allowing it to bind effectively to active sites on proteins, thereby modulating their activity. Additionally, the thio group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of their functions.

Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of tetrazole derivatives:

  • A study demonstrated that modifications in substituents on the tetrazole ring significantly influenced antimicrobial potency.
  • Another investigation highlighted how varying the isoxazole moiety affected the anti-inflammatory properties of related compounds.

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